molecular formula C9H8Cl2O B7810374 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone CAS No. 60988-74-1

2-Chloro-1-(3-chloro-2-methylphenyl)ethanone

Cat. No.: B7810374
CAS No.: 60988-74-1
M. Wt: 203.06 g/mol
InChI Key: DZVPLLHJCUDRMQ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone typically involves the chlorination of 1-(3-chloro-2-methylphenyl)ethanone. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in solvents like ethanol or water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products Formed:

    Nucleophilic Substitution: Corresponding substituted products, such as amines or ethers.

    Reduction: 1-(3-chloro-2-methylphenyl)ethanol.

    Oxidation: 3-chloro-2-methylbenzoic acid.

Scientific Research Applications

2-Chloro-1-(3-chloro-2-methylphenyl)ethanone has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.

    Analytical Chemistry: The compound is used as a reference standard in analytical methods, such as chromatography and spectroscopy.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone depends on its specific application. In medicinal chemistry, for example, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the chloro and carbonyl groups allows for interactions with nucleophilic sites in biological molecules, which can result in the formation of covalent bonds or reversible interactions.

Comparison with Similar Compounds

  • 2-Chloro-1-(3-hydroxyphenyl)ethanone
  • 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone
  • 2-Bromo-1-(3-chloro-2-methylphenyl)ethanone

Comparison: 2-Chloro-1-(3-chloro-2-methylphenyl)ethanone is unique due to the presence of both chloro and methyl groups on the aromatic ring, which can influence its reactivity and biological activity. Compared to its analogs, such as 2-Chloro-1-(3-hydroxyphenyl)ethanone, the compound may exhibit different physical and chemical properties, such as solubility and stability, which can affect its suitability for specific applications.

Properties

IUPAC Name

2-chloro-1-(3-chloro-2-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-6-7(9(12)5-10)3-2-4-8(6)11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVPLLHJCUDRMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664248
Record name 2-Chloro-1-(3-chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60988-74-1
Record name 2-Chloro-1-(3-chloro-2-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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